molecular formula C27H24N4O B11204586 7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11204586
M. Wt: 420.5 g/mol
InChI Key: FNGVHDOEUBJWPG-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and various substituted phenyl groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a substituted aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. This is followed by further functionalization through substitution reactions to introduce the ethoxyphenyl, methylphenyl, and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This can result in the induction of apoptosis in cancer cells or the inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    7-arylthieno[3,2-d]pyrimidin-4-amine: Similar in structure but with a thieno ring instead of a pyrrolo ring.

    4,7-di(pyridin-4-yl)benzothiadiazole: Contains a benzothiadiazole core with pyridinyl substituents.

  • 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Features a benzothieno core with ethoxyphenyl and bromophenyl substituents.

Uniqueness

7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H24N4O

Molecular Weight

420.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-N-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24N4O/c1-3-32-22-15-13-21(14-16-22)31-17-23(20-10-5-4-6-11-20)25-26(28-18-29-27(25)31)30-24-12-8-7-9-19(24)2/h4-18H,3H2,1-2H3,(H,28,29,30)

InChI Key

FNGVHDOEUBJWPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=CC=C4C)C5=CC=CC=C5

Origin of Product

United States

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